molecular formula C11H12ClNO4 B8803808 Tert-butyl 2-chloro-4-nitrobenzoate CAS No. 250790-05-7

Tert-butyl 2-chloro-4-nitrobenzoate

Cat. No. B8803808
Key on ui cas rn: 250790-05-7
M. Wt: 257.67 g/mol
InChI Key: AWGXKDKZWXJTFT-UHFFFAOYSA-N
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Patent
US07696200B2

Procedure details

To a solution of tert-butyl 2-chloro-4-nitro-benzoate (2.05 g, 7.98 mmol) in ethanol 12 mL) and ethyl acetate (108 mL) was added platinum on activated charcoal (5%, 295 mg), and the mixture was stirred under at room temperature under a hydrogen atmosphere (1 bar). After filtration through a pad of diatomaceous earth, the filtrate was evaporated to afford tert-butyl 4-amino-2-chlorobenzoate (1.75 g, 96%). Orange solid, MS (EI)=227.2 (M+).
Quantity
2.05 g
Type
reactant
Reaction Step One
Quantity
108 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
295 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:14]=[C:13]([N+:15]([O-])=O)[CH:12]=[CH:11][C:3]=1[C:4]([O:6][C:7]([CH3:10])([CH3:9])[CH3:8])=[O:5].C(OCC)(=O)C>C(O)C.[Pt]>[NH2:15][C:13]1[CH:12]=[CH:11][C:3]([C:4]([O:6][C:7]([CH3:9])([CH3:10])[CH3:8])=[O:5])=[C:2]([Cl:1])[CH:14]=1

Inputs

Step One
Name
Quantity
2.05 g
Type
reactant
Smiles
ClC1=C(C(=O)OC(C)(C)C)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
108 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
295 mg
Type
catalyst
Smiles
[Pt]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under at room temperature under a hydrogen atmosphere (1 bar)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After filtration through a pad of diatomaceous earth
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)OC(C)(C)C)C=C1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.75 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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